
6,8-Dimethoxynaphthalene-1,3-diol
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Overview
Description
6,8-Dimethoxynaphthalene-1,3-diol is a useful research compound. Its molecular formula is C12H12O4 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for 6,8-Dimethoxynaphthalene-1,3-diol to maximize yield and purity?
Methodological Answer: Synthesis typically involves selective methoxylation and diol protection. Key parameters include:
- Temperature: 60–80°C to balance reaction rate and byproduct formation .
- Catalysts: Lewis acids (e.g., BF₃·Et₂O) for regioselective methoxylation .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water . Data Insight: Yields >75% are achievable with rigorous exclusion of moisture .
Q. Which analytical techniques reliably confirm the structural integrity of this compound?
Methodological Answer: A multi-technique approach is critical:
- NMR Spectroscopy:
- ¹H NMR: Expect aromatic proton signals at δ 6.8–7.2 ppm (naphthalene backbone) and methoxy singlets at δ 3.8–4.0 ppm .
- ¹³C NMR: Methoxy carbons at δ 55–60 ppm and hydroxylated carbons at δ 150–160 ppm .
- FT-IR: Strong O–H stretches (3200–3500 cm⁻¹) and C–O–C bands (1250–1270 cm⁻¹) .
- HPLC-PDA: Purity >98% confirmed using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. What safety protocols are essential for handling this compound in the lab?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods for synthesis and purification steps due to volatile solvents .
- Disposal: Neutralize waste with dilute NaOH and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound be resolved?
Methodological Answer: Contradictions often arise from:
- Assay Variability: Standardize cell lines (e.g., HepG2 vs. HEK293) and control for metabolic interference .
- Solvent Effects: Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .
- Dose-Response Validation: Perform triplicate experiments with IC₅₀/EC₅₀ calculations using nonlinear regression models . Example: Inconsistent antifungal data may stem from differences in fungal sporulation stages; synchronize cultures before testing .
Q. What strategies elucidate hydrogen-bonding networks in this compound co-crystals?
Methodological Answer:
- X-Ray Crystallography: Resolve O–H···N/O interactions (bond lengths: 1.8–2.2 Å; angles: 160–180°) .
- DFT Calculations: Optimize H-bond geometries using B3LYP/6-311+G(d,p) basis sets to predict stabilization energies .
- Thermal Analysis (DSC/TG): Detect phase transitions correlated with H-bond breaking (e.g., endothermic peaks at 150–200°C) .
Q. How do substituent electronic effects influence this compound’s reactivity in electrophilic substitutions?
Methodological Answer:
- Methoxy Groups: Act as electron-donating groups, directing electrophiles to C5 and C7 positions.
- Kinetic Studies: Monitor nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeCl₃) rates via UV-Vis spectroscopy (λmax shifts) .
- Computational Modeling: Use Hammett constants (σ⁺) to predict regioselectivity; meta-directing effects dominate .
Properties
IUPAC Name |
6,8-dimethoxynaphthalene-1,3-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-15-9-4-7-3-8(13)5-10(14)12(7)11(6-9)16-2/h3-6,13-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSLPVXFJXCPJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=CC(=C2C(=C1)OC)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50495503 |
Source
|
Record name | 6,8-Dimethoxynaphthalene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50495503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64954-45-6 |
Source
|
Record name | 6,8-Dimethoxynaphthalene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50495503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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